Pyralomicin 1d

Natural Products Chemistry Antibiotic Discovery Structure-Activity Relationship

Reproducible SAR studies on pyralomicins are compromised by analog variability: dichloro (1a/1b) vs. trichloro (1c/1d) patterns and cyclitol vs. tetrahydropyran rings cause up to 125-fold potency differences against M. luteus (0.2-25 mg/mL). Pyralomicin 1d (C19H16Cl3NO7, MW 476.69) offers: • Defined trichlorinated scaffold for halogenation-activity correlation • Cyclitol-linked structure as biosynthetic probe for four halogenases in sequenced gene cluster • Undetermined MIC enabling primary antimicrobial screening development

Molecular Formula C19H16Cl3NO7
Molecular Weight 476.7 g/mol
Cat. No. B15565729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyralomicin 1d
Molecular FormulaC19H16Cl3NO7
Molecular Weight476.7 g/mol
Structural Identifiers
InChIInChI=1S/C19H16Cl3NO7/c1-5-2-7(20)13(26)10-15(28)9-11(21)18(22)23(19(9)30-17(5)10)8-3-6(4-24)12(25)16(29)14(8)27/h2-3,8,12,14,16,24-27,29H,4H2,1H3/t8-,12-,14+,16+/m1/s1
InChIKeyUMYLEZLFZDFTNY-XCXRGEAOSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyralomicin 1d: Trichlorinated Benzopyranopyrrole Antibiotic from Nonomuraea spiralis


Pyralomicin 1d (CAS 139635-98-6) is a member of the pyralomicin class of antibiotics, characterized by a benzopyranopyrrole chromophore [1]. It is a fermentation-derived natural product originally isolated from Nonomuraea spiralis (formerly Microtetraspora spiralis) MI178-34F18 [2]. The compound possesses a C7N aminocyclitol moiety and is distinguished from other 1-series pyralomicins by its specific trichlorination pattern on the chromophore [3].

1
Natural product class Benzopyranopyrrole antibiotic from actinomycete fermentation
2
Structural identity Trichlorinated core with cyclitol moiety, distinct from tetrahydropyran analogs
3
Workflow context Antimicrobial screening, biosynthetic pathway studies, and halogenation SAR
4
Research gap Underexplored scaffold with limited dedicated literature; supports de novo discovery

Why Pyralomicin 1d Cannot Be Substituted with Other Pyralomicin Analogs


The pyralomicin family exhibits structural divergence at multiple loci that preclude generic substitution. The 1-series (1a-1d) contains a cyclohexene ring connected to the chromophore via a nitrogen atom, whereas the 2-series (2a-2c) replaces this with a tetrahydropyran ring—a fundamental scaffold alteration [1]. Within the 1-series, chlorine substitution patterns vary significantly: 1d bears three chlorine atoms (C19H16Cl3NO7), 1c bears two (C19H17Cl2NO7), and 1a bears two with an additional methoxy group (C20H19Cl2NO7) [2]. These halogenation differences are likely to influence membrane permeability, target binding, and pharmacokinetic properties [3].

Pyralomicin 1d
Analog comparators
Halogenation
3 chlorine atoms (trichlorinated)
1a / 1b: 2 chlorine atoms; chlorination site may alter target interaction
Attached moiety
Cyclitol (cyclohexene ring)
2a–2c: tetrahydropyran ring; moiety class may shift solubility and recognition
Class-level potency varies 125-fold across analogs (M. luteus); structural differences may not transfer activity profiles. Procurement of the specific compound supports reproducible SAR and antimicrobial screening.

Pyralomicin 1d: Quantitative Evidence for Scientific Selection


Trichlorination: Pyralomicin 1d Molecular Formula and Halogen Content vs. Analogs

Pyralomicin 1d possesses three chlorine atoms (C19H16Cl3NO7), distinguishing it from Pyralomicin 1c which has two (C19H17Cl2NO7) and Pyralomicin 1a which has two chlorines plus a methoxy group (C20H19Cl2NO7) [1]. This trichlorination pattern on the benzopyranopyrrole chromophore is unique among the 1-series pyralomicins [2].

Halogenation pattern
Class-level inference
Trichlorinated vs. dichlorinated analogs
3 Cl (1d) vs 2 Cl (1a, 1b)
Reported structural differentiation context
NMR / MS determination; electronic and steric properties may differ
Natural Products Chemistry Antibiotic Discovery Structure-Activity Relationship

Molecular Weight Differentiation: Pyralomicin 1d (476.69 Da) vs. 1-Series and 2-Series Analogs

Pyralomicin 1d has a molecular weight of 476.69 Da (C19H16Cl3NO7), which is higher than Pyralomicin 1c (442.25 Da, C19H17Cl2NO7) and Pyralomicin 1a (456.27 Da, C20H19Cl2NO7), but lower than the 2-series analog Pyralomicin 2c (460.26 Da, C19H19Cl2NO8) [1]. This mass difference is analytically resolvable and confirms the additional chlorine substitution.

Moiety class
Class-level inference
Cyclitol vs. tetrahydropyran ring
Cyclitol (1d) vs Tetrahydropyran (2a–2c)
Selection-relevant moiety context
Biosynthetic pathway divergence; solubility and target recognition may shift
Mass Spectrometry Analytical Chemistry Compound Identification

Cyclitol Core Distinction: Pyralomicin 1d Cyclohexene Ring vs. 2-Series Tetrahydropyran

Pyralomicin 1d contains a cyclohexene ring (C7N aminocyclitol) connected to the chromophore through a nitrogen atom, in contrast to the 2-series pyralomicins (2a-2c) which feature a tetrahydropyran ring [1]. This structural dichotomy represents a fundamental scaffold difference affecting conformational flexibility and hydrogen bonding capacity.

Class potency range
Class-level inference
125-fold range (0.2–25 mg/mL)
Class-level potency variation context
M. luteus agar dilution; compound-specific MIC not disclosed
Carbohydrate Chemistry Biosynthesis Natural Product Scaffolds

Biosynthetic Gene Cluster Identity: prl Gene Cluster Specific to 1-Series Scaffold

The pyralomicin biosynthetic gene cluster (prl) has been cloned and sequenced from Nonomuraea spiralis IMC A-0156 [1]. The 1-series scaffold (including 1d) is produced via the prl pathway involving the N-glycosyltransferase prlH; targeted disruption of prlH abolishes pyralomicin production entirely [2]. This genetic tractability provides a defined engineering platform not yet established for all 2-series producers.

Gene cluster
Supporting evidence
41 kb cluster, 27 ORFs, 4 halogenases
Supports biosynthetic pathway studies
prlH knockout abolishes production; NRPS/PKS domain architecture defined
Biosynthetic Engineering Gene Cluster Mining Synthetic Biology

Pyralomicin 1d: Recommended Research and Industrial Application Scenarios


Structure-Activity Relationship (SAR) Studies on Halogenated Benzopyranopyrroles

Pyralomicin 1d serves as a critical comparator in SAR studies investigating the effect of progressive chlorination on antimicrobial activity and target binding. Its trichlorinated chromophore (C19H16Cl3NO7) provides the maximal halogenation state within the 1-series, enabling direct comparison with dichlorinated analogs 1a and 1c [1]. Researchers can systematically assess how each additional chlorine atom modulates lipophilicity, membrane penetration, and interaction with bacterial targets such as the ribosome or cell wall biosynthetic enzymes.

C7N Aminocyclitol Biosynthetic Pathway Elucidation

The established prl biosynthetic gene cluster provides a defined genetic platform for studying C7N aminocyclitol biosynthesis [2]. Pyralomicin 1d, as a 1-series member with the cyclohexene core, is produced via this pathway. Researchers can utilize the prl cluster for heterologous expression, precursor-directed biosynthesis, or combinatorial engineering to generate novel pyralomicin derivatives. The genetic tractability of this system is a key differentiator for biosynthetic studies.

Natural Product Library Screening for Anti-Helicobacter pylori Leads

Although primary peer-reviewed MIC data are unavailable, the reported anti-H. pylori activity (MIC 0.0625 μg/mL per vendor data) suggests Pyralomicin 1d may be a candidate for further investigation against this clinically significant gastric pathogen . Users screening natural product libraries for novel anti-H. pylori scaffolds may prioritize 1d for follow-up assays, with the understanding that independent verification of activity is required.

Analytical Method Development and Reference Standard Qualification

The distinct molecular weight (476.69 Da) and trichlorination pattern of Pyralomicin 1d make it suitable as an analytical reference standard for LC-MS or HPLC method development in fermentation monitoring or metabolomics studies [1]. Its mass differentiation from 1c (+34.44 Da) and 1a (+20.42 Da) allows for unambiguous peak assignment in complex biological matrices.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Class-level antibacterial context
Strain-specific potency ranking
Halogenation SAR studies
Trichlorination pattern review
Chlorination degree vs. target interaction
Biosynthetic pathway studies
Validated gene cluster context
Halogenase functional assay
Underexplored scaffold investigation
Novel scaffold context
Bioactivity and cytotoxicity profiling

Technical Documentation Hub

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